(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol
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Overview
Description
“(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol” is a chemical compound with the CAS Number: 1461713-52-9 . It has a molecular weight of 184.62 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (5-chloro-2,3-dihydrobenzofuran-7-yl)methanol . The InChI code is 1S/C9H9ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.62 . It is typically stored at 4 degrees Celsius and is available in powder form .Scientific Research Applications
Catalysis and Chemical Transformations
Coking of Zeolites During Methanol Conversion
The study by Schulz (2010) investigates the deactivation of acidic zeolite catalysts during methanol conversion, emphasizing the mechanistic interference of spatial constraints. It provides insights into the formation of unsaturated hydrocarbons and the auto-catalytic increase and subsequent decline in reaction rate due to exhaustive pore filling, highlighting the role of methanol in zeolite catalysis (Schulz, 2010).
Synthesis of Complex Organic Structures
Regioselective Synthesis of Functionalized Furans
Bellur et al. (2005) describe a method for the regio- and diastereoselective synthesis of 2-alkylidene-4-methoxytetrahydrofurans and 2,3,3a,4,5,6-hexahydro-2,3-benzofurans. This study provides a foundational approach for synthesizing complex furan structures, potentially applicable to the compound (Bellur, Görls, & Langer, 2005).
Novel Anticholinesterases and Pharmacological Applications
Anticholinesterase Activity Based on Furobenzofuran
Luo et al. (2005) conducted a study on novel anticholinesterases based on the molecular skeletons of furobenzofuran, revealing potent inhibitors for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). This research suggests potential therapeutic applications of compounds with similar structural motifs (Luo et al., 2005).
Discovery of Bioactive Compounds
Bioactive Flavaglines from Aglaia perviridis
Pan et al. (2013) isolated new compounds from Aglaia perviridis, including cyclopenta[b]benzofuran derivatives. These compounds showed significant cytotoxicity against colon cancer cells and NF-κB inhibitory activity, indicating potential for cancer therapy research (Pan et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-cyclopropylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-9-5-8-3-4-15-12(8)10(6-9)11(14)7-1-2-7/h5-7,11,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGELNDHLFTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC3=C2OCC3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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